Isothiazole-3-carbonitrile

Overview

Description

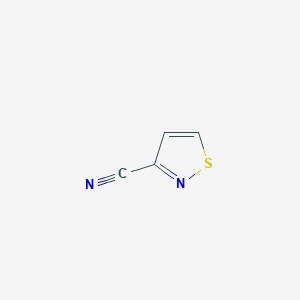

Isothiazole-3-carbonitrile is a heterocyclic compound with the molecular formula C4H2N2S. It is a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .

Mechanism of Action

Target of Action

Isothiazole-3-carbonitrile primarily targets the ionotropic γ-aminobutyric acid (GABA) receptor (iGABAR) . iGABAR is an important target of agricultural insecticides .

Mode of Action

This compound acts as a competitive antagonist (CA) of iGABARs . This means it competes with the natural ligand, GABA, for the same binding site on the receptor. When this compound binds to the receptor, it prevents GABA from binding, thereby inhibiting the receptor’s function .

Biochemical Pathways

It is known that the compound’s interaction with igabars can disrupt normal neurotransmission in insects, leading to their paralysis and eventual death

Pharmacokinetics

It is known that the compound can be synthesized through various methods, including condensation reactions and metal-catalyzed approaches . These methods can potentially influence the compound’s bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the inhibition of iGABARs , leading to the paralysis and death of insects . This makes the compound a potential candidate for use as an insecticide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s effectiveness as an insecticide may vary depending on the specific species of insect and its sensitivity to iGABAR inhibition .

Biochemical Analysis

Biochemical Properties

It is known that isothiazoles, a class of compounds to which Isothiazole-3-carbonitrile belongs, have been used in the synthesis of various pharmaceuticals

Cellular Effects

Related compounds have shown a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-3-carbonitrile typically involves the condensation of thiohydroxylamine with nitriles. This method addresses the challenges posed by the instability of thiohydroxylamine . Another approach involves the use of metal-catalyzed reactions, which allow for the incorporation of various functional groups into the isothiazole ring . Additionally, ring rearrangement reactions can be employed to synthesize isothiazole derivatives .

Industrial Production Methods: Industrial production of this compound often utilizes metal-catalyzed approaches due to their efficiency and ability to produce high yields. These methods include cross-coupling reactions and direct C-H activation chemistry . The use of palladium complexes as catalysts in these reactions has been shown to be particularly effective .

Chemical Reactions Analysis

Types of Reactions: Isothiazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the molecule.

Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms into the molecule.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

Isothiazole-3-carbonitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Isothiazole-3-carbonitrile can be compared to other similar compounds, such as:

Isoxazole-3-carbonitrile: Both compounds share a similar ring structure but differ in the position of the nitrogen and sulfur atoms.

Thiazole-3-carbonitrile: This compound contains a sulfur atom in the ring but lacks the nitrile group present in this compound.

Benzisothiazole: This compound features a fused benzene ring, which imparts different chemical properties compared to this compound.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in various fields of research and industry .

Properties

IUPAC Name |

1,2-thiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKGUHKROGFETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598743 | |

| Record name | 1,2-Thiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-17-1 | |

| Record name | 3-Isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Thiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes to obtain Isothiazole-3-carbonitrile derivatives as described in the research?

A1: The research highlights two main synthetic pathways for obtaining this compound derivatives, specifically 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles:

- Reaction of 1H-pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel salt): This reaction yields 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles as one of the main products, alongside N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. The ratio of these products can be influenced by the pH of the reaction medium, with basic conditions favoring the formation of the desired this compound derivative [, ].

- Thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines: Heating the N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which are also products of the reaction between Appel salt and 1H-pyrazol-5-amines, leads to the formation of 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles [, ].

Q2: How did the researchers confirm the structure of the synthesized 6H-pyrazolo[3,4-c]this compound derivative?

A2: The structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]this compound, a representative compound of the 6H-pyrazolo[3,4-c]this compound derivatives, was confirmed using single crystal X-ray crystallography [, ]. This technique provided crucial information about the spatial arrangement of atoms within the molecule, confirming its identity and correcting a previous misidentification of similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)

![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)